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Compound of Interest

Compound Name: m-PEG19-alcohol

Cat. No.: B7908952 Get Quote

Introduction

Methoxy-poly(ethylene glycol)-alcohol (m-PEG-alcohol) is a class of polyethylene glycol

derivatives featuring a methoxy group at one terminus and a hydroxyl group at the other.[1]

Specifically, m-PEG19-alcohol is a monodisperse PEG linker with 19 ethylene glycol units.

These linkers are crucial in pharmaceutical research and drug development, where they are

used to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.

[1][2] They serve as versatile building blocks in the synthesis of PROteolysis TArgeting

Chimeras (PROTACs) and for the surface modification of medical devices.[3][4] Accurate

structural confirmation and purity assessment are paramount, and Nuclear Magnetic

Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose. This

note details the application of ¹H and ¹³C NMR for the comprehensive characterization of m-
PEG19-alcohol.

Principle of NMR Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong

magnetic field, nuclei like ¹H (proton) and ¹³C absorb and re-emit electromagnetic radiation at a

specific frequency. This resonance frequency is highly sensitive to the local electronic

environment of the nucleus. The resulting NMR spectrum provides detailed information about

the molecular structure, including the number and type of atoms, their connectivity, and spatial

arrangement. For m-PEG19-alcohol, ¹H NMR is used to identify and quantify the protons of

the terminal methoxy and alcohol groups, as well as the repeating ethylene glycol backbone.
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¹³C NMR provides complementary information by identifying the unique carbon environments

within the molecule.

¹H and ¹³C NMR Data for m-PEG19-alcohol
The following tables summarize the expected chemical shifts for m-PEG19-alcohol. Data is

based on typical values for PEG compounds in common deuterated solvents like Chloroform-d

(CDCl₃) or DMSO-d₆. The use of DMSO-d₆ is particularly advantageous for observing the

hydroxyl proton, as it forms a stable hydrogen bond, resulting in a sharp peak at a consistent

chemical shift.

Table 1: Expected ¹H NMR Chemical Shifts for m-PEG19-alcohol

Structural Unit Label
Chemical Shift
(δ, ppm)

Multiplicity Integration

Methoxy Protons a ~ 3.38 Singlet (s) 3H

Methylene

Protons

(Backbone)

b ~ 3.64 Multiplet (m) ~76H

Methylene

Protons

(adjacent to -OH)

c ~ 3.5 - 3.7 Triplet (t) 2H

Hydroxyl Proton d

~ 2.0 - 4.6

(variable in

CDCl₃); ~4.56 in

DMSO-d₆

Triplet (t) or

Broad Singlet
1H

Table 2: Expected ¹³C NMR Chemical Shifts for m-PEG19-alcohol
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Structural Unit Label Chemical Shift (δ, ppm)

Methoxy Carbon e ~ 59

Methylene Carbons

(Backbone)
f ~ 70

Methylene Carbon (adjacent to

-OH)
g ~ 61

Protocols
Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of m-
PEG19-alcohol for analysis.

Materials:

m-PEG19-alcohol sample

Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

5 mm NMR tubes and caps

Pasteur pipette and bulb

Small vial

Cotton or glass wool for filtration (if needed)

Procedure:

Determine Sample Amount: Weigh the required amount of m-PEG19-alcohol.

For ¹H NMR: 5-25 mg is typically sufficient for small molecules.

For ¹³C NMR: 50-100 mg is recommended due to the lower natural abundance of ¹³C.
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Dissolution: Place the weighed sample into a clean, dry vial. Using a Pasteur pipette, add

approximately 0.5 - 0.6 mL of the chosen deuterated solvent. This corresponds to a solution

height of about 4-5 cm in a standard 5 mm NMR tube.

Mixing: Gently swirl or vortex the vial to ensure the sample dissolves completely. The final

solution must be transparent and free of solid particles.

Filtration (Optional): If any solid particles remain, filter the solution. Pack a small piece of

cotton or glass wool into a clean Pasteur pipette and filter the solution directly into the NMR

tube.

Transfer to NMR Tube: Carefully transfer the clear solution into a clean, unscratched 5 mm

NMR tube.

Capping and Labeling: Cap the NMR tube securely. Label the tube clearly at the top with a

permanent marker. Do not use paper labels or tape on the body of the tube.

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR

tube, especially the bottom 10 cm, with a lint-free tissue dampened with isopropanol or

acetone to remove any dust or fingerprints.

Protocol 2: NMR Data Acquisition

This protocol provides a general guideline for acquiring ¹H and ¹³C NMR spectra. Specific

parameters may need optimization based on the spectrometer and sample concentration.

Procedure:

Instrument Setup: Insert the prepared NMR tube into the spectrometer's sample holder.

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent.

Perform automated or manual shimming to optimize the magnetic field homogeneity, which is

crucial for achieving high-resolution spectra.

¹H NMR Acquisition:

Load standard proton acquisition parameters.
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Set the number of scans (NS), typically 8 to 16 for a moderately concentrated sample.

Set the relaxation delay (D1) to at least 1-2 seconds to allow for full proton relaxation

between pulses.

Acquire the spectrum.

¹³C NMR Acquisition:

Load standard carbon acquisition parameters with proton decoupling.

Due to the low sensitivity of ¹³C, a higher number of scans (e.g., 128, 256, or more) is

typically required.

Acquire the spectrum. For more detailed structural information, consider running DEPT

(Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-

135) to differentiate between CH, CH₂, and CH₃ carbons.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Perform baseline correction.

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
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Caption: Molecular structure of m-PEG19-alcohol.
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Caption: Experimental workflow for NMR analysis.
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Caption: Logical flow for NMR data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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